Gnidimacrin

Vue d'ensemble

Description

Gnidimacrin is a daphnane-type diterpene isolated from the plant Stellera chamaejasme L. It has garnered significant attention due to its potent biological activities, particularly its anti-HIV and antitumor properties . This compound has shown the ability to activate latent HIV-1 replication and inhibit HIV-1 infection at picomolar concentrations .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of gnidimacrin involves multiple steps, starting from naturally occurring diterpenes. . The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure. Currently, it is primarily extracted from the roots of Stellera chamaejasme L. using organic solvents followed by purification processes such as chromatography . Efforts are ongoing to develop more efficient synthetic routes to produce this compound on a larger scale.

Analyse Des Réactions Chimiques

Types of Reactions: Gnidimacrin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit altered biological activities.

Reduction: Reduction reactions can modify the functional groups on this compound, potentially leading to new compounds with unique properties.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enhancing its activity or stability.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under acidic or basic conditions.

Major Products: The major products formed from these reactions include various this compound derivatives, each with potentially different biological activities .

Applications De Recherche Scientifique

Mécanisme D'action

Gnidimacrin exerts its effects primarily through the activation of protein kinase C beta. This activation leads to the modulation of various cellular pathways, including those involved in cell cycle regulation and apoptosis . In the context of HIV, this compound activates latent HIV-1 replication, leading to the elimination of latently infected cells . In cancer cells, it induces cell cycle arrest and inhibits the activity of cyclin-dependent kinase 2, leading to reduced cell proliferation .

Comparaison Avec Des Composés Similaires

Prostratin: Known for its ability to activate protein kinase C and inhibit HIV-1 replication.

12-Deoxyphorbol-13-acetate: Exhibits anti-HIV activity through protein kinase C activation.

Ingenol Derivatives: Known for their anti-cancer properties and ability to activate protein kinase C.

Gnidimacrin stands out due to its potent activity at picomolar concentrations and its dual action against HIV and cancer cells .

Activité Biologique

Gnidimacrin, a daphnane-type diterpene derived from the Chinese plant Stellera chamaejasme, has garnered attention for its significant biological activities, particularly in the realms of cancer therapy and HIV treatment. This article explores the compound's mechanisms of action, its antiproliferative effects on various tumor cell lines, and its dual role in HIV-1 activation and inhibition.

Mechanisms of Antitumor Activity

This compound exhibits notable antiproliferative effects against various human tumor cell lines. The primary mechanism involves the activation of protein kinase C (PKC), leading to cell cycle arrest through the induction of cyclin-dependent kinase (CDK) inhibitors like p21(WAF1/Cip1).

Key Findings:

- Cell Cycle Arrest : this compound induces G1-phase arrest in sensitive K562 cells by inhibiting CDK2 activity and down-regulating cdc25A, a phosphatase that activates CDK2. This results in the dephosphorylation of retinoblastoma protein (Rb) and subsequent cell cycle arrest .

- Dose-Dependent Effects : In experiments, a concentration of 0.02 μg/mL of this compound caused G2-phase arrest in HLE/PKC βII cells after 24 hours. The compound inhibited cdc2 histone H1 kinase activity in a dose-dependent manner .

Table: Summary of this compound's Antitumor Effects

| Cell Line | Phase Arrest | Mechanism | Key Concentration |

|---|---|---|---|

| K562 | G1 | Inhibition of CDK2, down-regulation of cdc25A | 0.02 μg/mL |

| HLE/PKC βII | G2 | Inhibition of cdc2 activity | 0.02 μg/mL |

Anti-HIV Activity

This compound also displays potent anti-HIV activity, particularly against R5-tropic HIV-1 strains. Research indicates that it can activate latent HIV-1 production while simultaneously inhibiting viral replication.

Key Findings:

- Potent Inhibition : At picomolar concentrations, this compound was shown to activate HIV-1 production from chronically infected cell lines and inhibit R5 virus replication by down-regulating the CCR5 coreceptor .

- Mechanistic Insights : The anti-HIV activity is linked to the activation of PKC beta, which plays a crucial role in modulating CCR5 and CD4 expression levels on the surface of immune cells .

Table: Summary of this compound's Anti-HIV Effects

| Cell Type | Activity | Mechanism | Effective Concentration |

|---|---|---|---|

| ACH-2 & U1 | Activation | Up-regulation of HIV-1 production | Picomolar |

| PBMCs | Inhibition | Down-regulation of CCR5 | Picomolar |

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

- Antitumor Studies : In murine models, this compound demonstrated significant antitumor activity against both leukemias and solid tumors, suggesting its potential for clinical application in cancer therapy .

- HIV Research : A study published in PLOS ONE revealed that this compound could markedly reduce latent HIV-1 DNA levels and eliminate latently infected cells ex vivo, indicating its potential as an adjuvant therapy for HIV eradication .

- Comparative Potency : this compound has been reported to be approximately 1000 times more potent than prostratin, another PKC activator currently under investigation for HIV treatment .

Propriétés

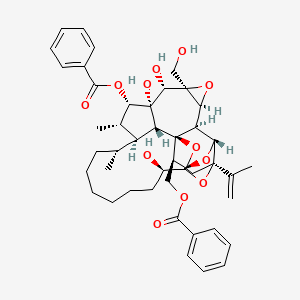

IUPAC Name |

[(1R,2S,4R,5R,6S,7S,9R,10S,11S,12S,13S,14S,15R,22R,23S,25R)-12-benzoyloxy-10,11,22-trihydroxy-9-(hydroxymethyl)-13,15-dimethyl-4-prop-1-en-2-yl-8,24,26,27-tetraoxaheptacyclo[12.10.1.14,23.15,23.01,6.07,9.011,25]heptacosan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H54O12/c1-24(2)40-21-29(22-51-37(47)27-16-10-7-11-17-27)43-32-35(40)54-44(55-40,56-43)30(46)20-14-6-5-9-15-25(3)31-26(4)34(52-38(48)28-18-12-8-13-19-28)42(50,33(31)43)39(49)41(23-45)36(32)53-41/h7-8,10-13,16-19,25-26,29-36,39,45-46,49-50H,1,5-6,9,14-15,20-23H2,2-4H3/t25-,26+,29+,30-,31+,32-,33-,34+,35-,36+,39-,40-,41+,42-,43-,44-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSXCVTWCXHGTLK-VFZTWJSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCCCC(C23OC4C5C6C(O6)(C(C7(C(C1C(C7OC(=O)C8=CC=CC=C8)C)C5(O2)C(CC4(O3)C(=C)C)COC(=O)C9=CC=CC=C9)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCCCCC[C@H]([C@]23O[C@@H]4[C@@H]5[C@H]6[C@](O6)([C@H]([C@]7([C@@H]([C@@H]1[C@@H]([C@@H]7OC(=O)C8=CC=CC=C8)C)[C@@]5(O2)[C@@H](C[C@@]4(O3)C(=C)C)COC(=O)C9=CC=CC=C9)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H54O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

774.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60796-70-5 | |

| Record name | Gnidimacrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060796705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.